L-Alanine-3-13C

Catalog No.
S683500
CAS No.
65163-25-9
M.F
C3H7NO2
M. Wt
90.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Alanine-3-13C

CAS Number

65163-25-9

Product Name

L-Alanine-3-13C

IUPAC Name

(2S)-2-amino(313C)propanoic acid

Molecular Formula

C3H7NO2

Molecular Weight

90.09 g/mol

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1

InChI Key

QNAYBMKLOCPYGJ-IJGDANSWSA-N

SMILES

Array

Canonical SMILES

CC(C(=O)O)N

Isomeric SMILES

[13CH3][C@@H](C(=O)O)N

L-Alanine-3-13C (CAS: 65163-25-9) is a selectively labeled stable isotope derivative of the amino acid L-alanine, featuring a 99 atom % 13C enrichment exclusively at the terminal methyl (C3) position. Unlike uniformly labeled variants, this specific isotopologue provides an isolated carbon-13 nucleus, yielding a precise M+1 mass shift (molecular weight ~90.09 g/mol) for mass spectrometry and a singlet resonance for nuclear magnetic resonance (NMR) applications . Its primary procurement value lies in its ability to act as a site-specific probe for biomolecular structural studies and metabolic flux analysis, where tracking the exact fate of the methyl carbon is required without interference from adjacent heavy isotopes [1].

Substituting L-Alanine-3-13C with uniformly labeled L-Alanine-13C3 (U-13C3) or carboxyl-labeled L-Alanine-1-13C critically compromises both NMR and mass spectrometry workflows . In protein NMR, U-13C3 introduces strong one-bond scalar couplings (J-couplings) between the C2 and C3 carbons, which splits the methyl signal into complex multiplets, drastically reducing spectral resolution and sensitivity in large macromolecules. For metabolic tracing, using L-Alanine-1-13C is ineffective for downstream TCA cycle analysis because the C1 carbon is lost as CO2 during the pyruvate dehydrogenase reaction, whereas the C3 carbon is retained [1]. Consequently, procurement of the exact 3-13C isotopologue is mandatory for workflows requiring isolated methyl-group tracking or specific downstream carbon mapping.

Elimination of J-Coupling for High-Resolution Protein NMR

In macromolecular NMR spectroscopy, the presence of adjacent 13C atoms causes signal splitting due to scalar coupling. L-Alanine-3-13C provides an isolated 13C spin at the methyl position, resulting in zero one-bond 13C-13C J-coupling and yielding a sharp singlet peak . In contrast, uniformly labeled L-Alanine-13C3 exhibits a ~35 Hz one-bond J-coupling between the C2 and C3 nuclei, which broadens the linewidth and halves the signal-to-noise ratio per multiplet branch .

Evidence DimensionOne-bond 13C-13C scalar coupling (J-coupling) at the methyl position
Target Compound Data0 Hz J-coupling (sharp singlet)
Comparator Or BaselineL-Alanine-13C3: ~35 Hz J-coupling (multiplet splitting)
Quantified Difference100% elimination of adjacent carbon scalar coupling
ConditionsHigh-field multidimensional NMR of labeled proteins

Buyers conducting structural biology on large proteins must procure the 3-13C variant to prevent spectral overlap and maintain high signal-to-noise ratios.

Carbon Retention in Pyruvate Dehydrogenase (PDH) Metabolic Tracing

When tracing alanine metabolism through the pyruvate node, the position of the 13C label dictates its downstream visibility. L-Alanine-3-13C is converted to 3-13C-pyruvate, and upon action by the pyruvate dehydrogenase (PDH) complex, the C3 carbon is fully retained as the methyl group of Acetyl-CoA, allowing entry into the TCA cycle [1]. Conversely, using L-Alanine-1-13C results in the complete loss of the 13C label as 13CO2 during the same PDH decarboxylation step [2].

Evidence Dimension13C label retention in Acetyl-CoA following PDH complex processing
Target Compound Data100% of 13C label retained in Acetyl-CoA
Comparator Or BaselineL-Alanine-1-13C: 0% of 13C label retained (lost as 13CO2)
Quantified DifferenceAbsolute difference in downstream metabolic visibility for TCA cycle entry
ConditionsCellular metabolic flux analysis via GC-MS/LC-MS during pyruvate dehydrogenase processing

Selecting the 3-13C label is critical for researchers needing to track alanine's carbon contribution to lipid synthesis and mitochondrial metabolism.

Precise Mass Shift Deconvolution in Multiplexed MS Assays

For quantitative metabolomics using Isotope-Dilution Mass Spectrometry (IDMS), specific mass shifts are required to deconvolute complex labeling patterns. L-Alanine-3-13C provides a clean M+1 mass shift (MW ~90.09 g/mol), which allows it to be distinguished from M+2 or M+3 metabolic products [1]. If L-Alanine-13C3 (MW ~92.07 g/mol, M+3 shift) is used as the sole tracer, it obscures the detection of endogenously synthesized M+3 isotopologues and complicates the mathematical correction algorithms required for accurate flux calculations .

Evidence DimensionMolecular weight and isotopic mass shift
Target Compound DataM+1 mass shift (MW 90.09 g/mol)
Comparator Or BaselineL-Alanine-13C3: M+3 mass shift (MW 92.07 g/mol)
Quantified Difference2 Da difference in isotopic mass shift
ConditionsIsotope-Dilution Mass Spectrometry (IDMS) and flux deconvolution

Procurement of the M+1 tracer enables precise mathematical deconvolution in complex metabolic mixtures where M+3 channels must remain unobstructed.

High-Molecular-Weight Protein Structural NMR (Methyl-TROSY)

Because L-Alanine-3-13C eliminates 13C-13C J-coupling at the methyl position, it is the standard precursor for selective methyl labeling of hydrophobic protein cores. This allows structural biologists to achieve sharp, well-resolved singlet peaks in multidimensional NMR experiments, which is impossible with uniformly labeled L-Alanine-13C3.

TCA Cycle and Lipogenesis Metabolic Flux Analysis

Since the C3 carbon of alanine is retained during pyruvate decarboxylation, L-Alanine-3-13C is specifically suited for tracing carbon flow into Acetyl-CoA. This makes it the exact compound required for studying downstream lipogenesis, cholesterol biosynthesis, and mitochondrial TCA cycle dynamics via LC-MS/GC-MS [1].

Internal Standards for Clinical Isotope-Dilution Mass Spectrometry (IDMS)

Providing a precise M+1 mass shift, L-Alanine-3-13C serves as a highly reliable internal standard for the absolute quantification of endogenous alanine in plasma or tissue samples. Its specific mass shift prevents signal overlap with naturally occurring heavy isotopes or M+3 metabolic products, ensuring high reproducibility in clinical metabolomics.

XLogP3

-3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

90.051033301 Da

Monoisotopic Mass

90.051033301 Da

Heavy Atom Count

6

Sequence

A

Wikipedia

L-Alanine-3-13C

Dates

Last modified: 08-15-2023

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